N-(1-Phenyldodecan-2-YL)acetamide
Description
Acetamides (N-substituted acetamides) are a versatile class of organic compounds characterized by a carbonyl group attached to an amine. Their pharmacological and industrial relevance stems from structural tunability, enabling diverse biological activities such as antimicrobial, anti-inflammatory, and central nervous system (CNS) modulation. This article focuses on comparing structurally similar acetamide derivatives, emphasizing substituent effects on activity, metabolism, and bioavailability.
Properties
CAS No. |
648908-40-1 |
|---|---|
Molecular Formula |
C20H33NO |
Molecular Weight |
303.5 g/mol |
IUPAC Name |
N-(1-phenyldodecan-2-yl)acetamide |
InChI |
InChI=1S/C20H33NO/c1-3-4-5-6-7-8-9-13-16-20(21-18(2)22)17-19-14-11-10-12-15-19/h10-12,14-15,20H,3-9,13,16-17H2,1-2H3,(H,21,22) |
InChI Key |
WIJWMFZTHDEVML-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CC1=CC=CC=C1)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Phenyldodecan-2-YL)acetamide typically involves the reaction of 1-phenyldodecan-2-amine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{C}_6\text{H}_5\text{(CH}2\text{)}{11}\text{NH}_2 + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{(CH}2\text{)}{11}\text{NHCOCH}_3 + \text{CH}_3\text{COOH} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-Phenyldodecan-2-YL)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the acetamide group to an amine group.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of 1-phenyldodecan-2-amine.
Substitution: Formation of nitro or sulfonated derivatives of the phenyl group.
Scientific Research Applications
N-(1-Phenyldodecan-2-YL)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-Phenyldodecan-2-YL)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Antimicrobial and Antifungal Agents
Key Compounds :
- 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47) and N-(3-isopropylphenyl) analog (48) : Exhibit potent activity against gram-positive bacteria (e.g., Staphylococcus aureus) due to the sulfonyl-piperazine moiety enhancing membrane penetration .
- N-(thiazol-2-yl) (49) and N-(6-chloropyridin-2-yl) (50) derivatives : Show antifungal activity against Candida albicans, attributed to heteroaromatic substituents disrupting fungal ergosterol synthesis .
Comparison :
| Compound | Target Microbe | Key Substituents | Activity (MIC, μg/mL) | Reference |
|---|---|---|---|---|
| 47 | Gram-positive bacteria | Benzo[d]thiazol-sulfonyl-piperazine | 0.5–2.0 | |
| 49 | Candida albicans | Thiazol-2-yl | 4.0–8.0 |
The sulfonyl-piperazine group in 47–48 enhances bacterial membrane permeability, while thiazole/pyridine rings in 49–50 improve antifungal specificity.
Metabolic Pathways and Enzyme Interactions
Key Compounds :
- Methazolamide (MZA) : A carbonic anhydrase inhibitor metabolized into MSG , MCG , and MSO via glutathione conjugation. Its sulfonamide group facilitates renal excretion .
- N-2-fluorenylacetamide: A carcinogen metabolized via o-hydroxylation and deacetylation to form protein-binding quinoneimines, highlighting the role of substituent position (e.g., 1-hydroxy vs. 7-hydroxy derivatives) in metabolic activation .
Comparison :
Fluoride ions inhibit deacetylation in N-2-fluorenylacetamide, suggesting therapeutic strategies to mitigate carcinogenicity .
CNS-Targeted Agents
Key Compounds :
- CNS-11 and CNS-11g: Inhibit alpha-synuclein aggregation in Parkinson’s disease. Their low hydrogen bond donors/acceptors (2–3) and rotatable bonds (3–4) enhance oral bioavailability and CNS penetration compared to EGCG .
Comparison :
| Compound | Target Protein | LogP | Hydrogen Bond Acceptors | Bioavailability | Reference |
|---|---|---|---|---|---|
| CNS-11 | Alpha-synuclein | 3.8 | 3 | High | |
| EGCG | Alpha-synuclein | 2.5 | 8 | Low |
Anti-Inflammatory and Analgesic Agents
Key Compounds :
- N-(3-methylbutyl)acetamide : Acts as a pheromone in Polistes wasps, attracting males and females via olfactory modulation .
- Phenoxy acetamide derivatives (e.g., N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)): Exhibit anti-inflammatory and analgesic activity comparable to ibuprofen, with ED₅₀ values of 10–15 mg/kg .
Comparison :
| Compound | Activity | Mechanism | Reference |
|---|---|---|---|
| N-(3-methylbutyl)acetamide | Pheromonal signaling | Olfactory receptor binding | |
| Phenoxy acetamides | COX-2 inhibition | Reduced prostaglandin synthesis |
Structural Diversity and Bioactivity
Substituent Effects :
- Aromatic vs. Aliphatic Chains : Naphthyl (e.g., 2-(1-naphthyl)-N-(2-phenylethyl)acetamide ) and benzothiazole groups (e.g., N-(6-trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide ) enhance lipophilicity and target affinity.
- Halogenation : Chlorine in 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide increases antimicrobial potency by electronegativity-driven membrane disruption.
Biological Activity
N-(1-Phenyldodecan-2-YL)acetamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is an acetamide derivative characterized by a long hydrophobic dodecane chain and a phenyl group. The structural formula can be represented as follows:
This unique structure contributes to its lipophilicity, which may influence its interaction with biological membranes and receptors.
Anticonvulsant Activity
Compounds related to acetamides have been evaluated for their anticonvulsant properties. For example, derivatives of N-phenylacetamide were tested for their efficacy in animal models of epilepsy, showing varied activity based on structural modifications . The lipophilicity of these compounds was linked to their ability to penetrate the central nervous system (CNS), which is crucial for anticonvulsant action. Given the structural similarities, this compound may also exhibit anticonvulsant properties.
The biological activity of this compound can be hypothesized based on its structural characteristics:
- Lipophilicity : The long hydrophobic chain may facilitate membrane penetration, enhancing interaction with lipid bilayers and membrane-bound proteins.
- Cytokine Modulation : Similar compounds have demonstrated the ability to modulate cytokine levels, suggesting that this compound could impact inflammatory pathways.
- Ion Channel Interaction : Acetamide derivatives have been shown to bind to voltage-sensitive sodium channels, indicating a possible mechanism for anticonvulsant activity.
Case Studies and Research Findings
While specific studies on this compound are scarce, related compounds provide insight into its potential effects:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
